molecular formula C14H18O4 B7989311 Methyl 5-(2-ethoxyphenyl)-5-oxovalerate CAS No. 1443309-61-2

Methyl 5-(2-ethoxyphenyl)-5-oxovalerate

Cat. No.: B7989311
CAS No.: 1443309-61-2
M. Wt: 250.29 g/mol
InChI Key: ZYPPDKDUFMTTKS-UHFFFAOYSA-N
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Description

Methyl 5-(2-ethoxyphenyl)-5-oxovalerate is an organic compound with a complex structure that includes an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-ethoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(2-ethoxyphenyl)-5-oxovaleric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-ethoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: The major product is 5-(2-ethoxyphenyl)-5-oxovaleric acid.

    Reduction: The major product is 5-(2-ethoxyphenyl)-5-hydroxyvalerate.

    Substitution: The products vary depending on the nucleophile used but generally result in the replacement of the ester group.

Scientific Research Applications

Methyl 5-(2-ethoxyphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(2-ethoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pathways involved in these interactions are still under investigation, but they are believed to involve modulation of metabolic processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-methoxyphenyl)-5-oxovalerate
  • Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate
  • Methyl 5-(2-ethoxyphenyl)-4-oxovalerate

Uniqueness

Methyl 5-(2-ethoxyphenyl)-5-oxovalerate is unique due to its specific ester and phenyl group configuration, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications where precise molecular interactions are required.

Properties

IUPAC Name

methyl 5-(2-ethoxyphenyl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-18-13-9-5-4-7-11(13)12(15)8-6-10-14(16)17-2/h4-5,7,9H,3,6,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPPDKDUFMTTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201218068
Record name Benzenepentanoic acid, 2-ethoxy-δ-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443309-61-2
Record name Benzenepentanoic acid, 2-ethoxy-δ-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443309-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepentanoic acid, 2-ethoxy-δ-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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